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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitrophenol

Cat. No.: B2466241

An Application Note for the Comprehensive Characterization of 2-Fluoro-4-methyl-5-
nitrophenol

Authored by: Gemini, Senior Application Scientist
Introduction

2-Fluoro-4-methyl-5-nitrophenol is a substituted aromatic compound of interest in synthetic
chemistry, serving as a versatile intermediate in the development of pharmaceuticals and other
specialty chemicals. Its unique substitution pattern, featuring hydroxyl, fluoro, methyl, and nitro
groups, imparts specific chemical properties that require a multi-faceted analytical approach for
unambiguous characterization. This guide provides a detailed framework of analytical
methodologies for researchers, quality control scientists, and drug development professionals
to ensure the identity, purity, and structural integrity of this compound. The protocols herein are
designed to be robust and self-validating, grounded in established scientific principles.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the compound's properties is paramount before commencing any
analytical work. This knowledge informs safe handling procedures and the selection of
appropriate analytical conditions.

Table 1: Physicochemical and Safety Profile of 2-Fluoro-4-methyl-5-nitrophenol
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Property Value Source(s)
IUPAC Name 2-fluoro-4-methyl-5-nitrophenol  [1]

CAS Number 110298-75-4 [1][2]
Molecular Formula C7HeFNO3 [11[3]
Molecular Weight 171.13 g/mol [1][2]
Appearance Solid (Expected)

GHS Hazard Statements

Warning: H302 (Harmful if
swallowed), H312 (Harmful in
contact with skin), H315
(Causes skin irritation), H319
(Causes serious eye irritation),
H332 (Harmful if inhaled),
H335 (May cause respiratory
irritation).[1][4]

[1]14]

Safety Precautions

Handle in a well-ventilated
area, wearing appropriate
personal protective equipment
(PPE), including gloves, safety
glasses, and a lab coat.[2][4]
Avoid inhalation of dust and
contact with skin and eyes.[2]
[4] Store in a tightly closed

container in a cool, dry place.

[5]

[2]141(5]

A Holistic Analytical Strategy

No single technique can fully characterize a molecule. A comprehensive approach, integrating

both chromatographic and spectroscopic methods, is essential. Chromatographic methods

assess purity and quantify the analyte, while spectroscopic methods provide definitive

structural elucidation.

© 2025 BenchChem. All rights reserved. 2/12

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/21273374
https://pubchem.ncbi.nlm.nih.gov/compound/21273374
http://www.bio-fount.com/cn/goods2/170278_5.html
https://pubchem.ncbi.nlm.nih.gov/compound/21273374
https://chem-casts.com/tools/property-calculator/pure-component/63762-80-1
https://pubchem.ncbi.nlm.nih.gov/compound/21273374
http://www.bio-fount.com/cn/goods2/170278_5.html
https://pubchem.ncbi.nlm.nih.gov/compound/21273374
https://www.echemi.com/sds/2-fluoro-4-nitrophenol-pid_Seven33592.html
https://pubchem.ncbi.nlm.nih.gov/compound/21273374
https://www.echemi.com/sds/2-fluoro-4-nitrophenol-pid_Seven33592.html
http://www.bio-fount.com/cn/goods2/170278_5.html
https://www.echemi.com/sds/2-fluoro-4-nitrophenol-pid_Seven33592.html
http://www.bio-fount.com/cn/goods2/170278_5.html
https://www.echemi.com/sds/2-fluoro-4-nitrophenol-pid_Seven33592.html
https://www.fishersci.com/store/msds?partNumber=AAB2047206&productDescription=2-METHYL-5-NITROPHENOL+97%25+5G&vendorId=VN00024248&countryCode=US&language=en
http://www.bio-fount.com/cn/goods2/170278_5.html
https://www.echemi.com/sds/2-fluoro-4-nitrophenol-pid_Seven33592.html
https://www.fishersci.com/store/msds?partNumber=AAB2047206&productDescription=2-METHYL-5-NITROPHENOL+97%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2466241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

5-itrophenol Sample
—_—

eeeeeeeeeeeeeeeeeeeeeeeeeeeee
fion Pattem Isomer Confirmation

GC-MsS HPLC-UV/PDA

nnnnnnnnnnnnn

‘ Structural | Elucidation & Identity

Click to download full resolution via product page
Caption: Integrated workflow for compound characterization.

Part 1: Chromatographic Purity and Quantification

Chromatography is the cornerstone for determining the purity of a chemical substance. By
separating the analyte from potential impurities, starting materials, and by-products, it provides
a quantitative measure of its composition.

High-Performance Liquid Chromatography (HPLC)
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Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile,
polar to moderately non-polar compounds like nitrophenols. The separation is based on the
differential partitioning of the analyte and impurities between a non-polar stationary phase (e.qg.,
C18) and a polar mobile phase. The nitro and hydroxyl groups on the phenol ring make it highly
responsive to UV detection.

Protocol: Isocratic RP-HPLC Method for Purity Determination

This protocol is adapted from established methods for analyzing nitrophenols and serves as a
robust starting point.[6][7][8][9]

e |nstrumentation:

o HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a
Photodiode Array (PDA) or UV-Vis detector.

o Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 um patrticle size).
e Reagents:

o Acetonitrile (HPLC grade).

o Water (HPLC grade or ultrapure).

o Phosphoric acid or Formic acid (for mobile phase pH adjustment). For Mass-Spec
compatibility, formic acid is preferred.[10]

» Mobile Phase Preparation:
o Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v).

o Acidify the aqueous portion slightly with phosphoric acid or formic acid to a final
concentration of 0.1% to ensure the phenol is in its protonated state, leading to sharper
peaks.

o Degas the mobile phase by sonication or vacuum filtration before use.

e Standard and Sample Preparation:
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o Stock Standard: Accurately weigh ~10 mg of 2-Fluoro-4-methyl-5-nitrophenol reference
standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL solution.

o Working Standard: Dilute the stock solution to a final concentration of ~0.1 mg/mL with the
mobile phase.

o Sample Solution: Prepare the test sample at the same concentration as the working
standard.

o Filter all solutions through a 0.45 um syringe filter before injection.

o Chromatographic Conditions:

Parameter Recommended Setting

Column C18, 150 mm x 4.6 mm, 5 pum

Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Formic
Acid

Flow Rate 1.0 mL/min

Column Temp. 30°C

Injection Vol. 10 pL

Detection UV at 290 nm (or PDA scan from 200-400 nm)

Run Time ~10-15 minutes

o Data Analysis:

o Purity: Calculate the area percent of the main peak relative to the total area of all peaks in
the chromatogram.

o Assay vs. Standard: Quantify the sample by comparing its peak area to that of a reference
standard of known concentration.

Caption: Standard HPLC workflow from preparation to analysis.
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Part 2: Spectroscopic Structural Elucidation

Spectroscopy provides the "fingerprint" of a molecule, confirming its atomic connectivity and
functional groups.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight
of the compound and, through fragmentation, offers clues about its structure. Electron
lonization (EIl) is a common technique for GC-MS analysis of small molecules.[11]

Expected Mass Spectrum:

e Molecular lon (M*e): The molecular weight is 171.13. The exact mass is 171.0332 Da.[1] A
strong peak at m/z 171 is expected.

o Key Fragments: Fragmentation patterns can be predicted. Loss of the nitro group (-NOz, 46
Da) would yield a fragment at m/z 125. Loss of a methyl radical (-CHs, 15 Da) is also
possible. Further fragmentation of the aromatic ring would produce characteristic ions.

Table 2: Predicted Mass Spectrometry Data

Adduct Type Predicted m/z
[M+H]* 172.04045
[M+Na]* 194.02239
[M-H]~ 170.02589
Molecular lon (M*e) 171.03262

(Data sourced from PubChemLite predictions)[12]

Protocol: GC-MS Analysis

Gas chromatography is a viable technique for separating nitrophenols, though high boiling
points and polarity can sometimes pose challenges.[13] Coupling with MS provides excellent
sensitivity and specificity.
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e Instrumentation: GC-MS system with an EI source.

e GC Conditions:

[¢]

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

[e]

Injector Temp: 250 °C.

[e]

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium.

(¢]

e MS Conditions:
o lonization Energy: 70 eV.

o Mass Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structure determination. It probes the
chemical environment of specific nuclei (tH, 13C, 1°F). For this molecule, tH, 13C, and °F NMR
are all highly informative.

e 1H NMR: Will show signals for the two aromatic protons and the methyl group protons. Their
chemical shifts, integration, and splitting patterns reveal their connectivity.

e 13C NMR: Will show seven distinct signals, one for each unique carbon atom in the molecule.

e 19F NMR: Will show a single signal for the fluorine atom. Its coupling to nearby protons
(3JHF) will confirm its position on the aromatic ring. This is a key technique for analyzing
fluorinated compounds.[14][15][16]

Table 3: Predicted *H NMR Spectral Data (in CDCIz or DMSO-de)
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) Predicted Shift o ] Coupling
Assignment Multiplicity Integration
(ppm) Notes
Shift is
) concentration
-OH > 9.0 (broad) Singlet 1H
and solvent
dependent.

May show small
75-8.0 Singlet (or d) 1H coupling to
Fluorine (*JHF).

Aromatic H (C3-
H)

May show small
70-75 Singlet (or d) 1H coupling to
Fluorine (3JHF).

Aromatic H (C6-
H)

-CHs 22-25 Singlet 3H

Protocol: NMR Sample Preparation and Acquisition
e Instrumentation: 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated
solvent (e.g., CDClIs or DMSO-ds) in a 5 mm NMR tube.

o Data Acquisition: Acquire standard tH, 33C{tH}, and °F spectra. Two-dimensional
experiments like COSY (*H-1H correlation) and HSQC (*H-13C correlation) can be used for
definitive assignments.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Table 4: Expected Characteristic IR Absorption Bands
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Wavenumber (cm~?)

Functional Group & Vibration

3500 - 3200 (broad)

O-H stretch (phenolic)

3100 - 3000 C-H stretch (aromatic)

~2950 C-H stretch (methyl)

~1590, ~1480 C=C stretch (aromatic ring)

~1520 N-O asymmetric stretch (nitro group)
~1340 N-O symmetric stretch (nitro group)
~1250 C-O stretch (phenolic)

~1200 C-F stretch

(Assignments based on typical values for substituted nitrophenols)[11][17][18]

Protocol: FTIR-ATR Analysis

 Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

o Data Acquisition:

[e]

o

[¢]

o

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure with the anvil to ensure good contact.

Record the sample spectrum over a range of 4000-400 cm™1.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule,

which corresponds to electronic transitions. The nitrophenol chromophore exhibits

characteristic absorption bands that are sensitive to the solvent and pH.
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Expected Spectrum: Nitrophenols typically show two main absorption bands. For 2-Fluoro-4-
methyl-5-nitrophenol, expect a strong absorption maximum (Amax) in the range of 270-350
nm in a neutral solvent like ethanol.[19] In an alkaline solution, deprotonation of the phenolic
hydroxyl group will cause a bathochromic (red) shift to a longer wavelength (~390-420 nm) due
to increased conjugation.

Protocol: UV-Vis Spectrum Acquisition
e Instrumentation: Dual-beam UV-Vis spectrophotometer.

o Sample Preparation: Prepare a dilute solution of the compound (~10-20 pg/mL) in a suitable
UV-transparent solvent (e.g., ethanol or methanol).

o Data Acquisition:
o Blank the spectrophotometer using the pure solvent.

o Scan the sample solution from 200 to 500 nm to determine the Amax.

Conclusion

The characterization of 2-Fluoro-4-methyl-5-nitrophenol requires a systematic and
orthogonal analytical approach. By combining the separatory power of chromatography (HPLC,
GC) with the detailed structural insights from spectroscopy (MS, NMR, IR, UV-Vis), one can
confidently establish the identity, purity, and structure of this important chemical intermediate.
The protocols and data presented in this application note provide a comprehensive and reliable
framework for achieving this goal, ensuring data integrity for research, development, and
quality control applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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